N-acetyloxyethyl-exo-THPO

Description

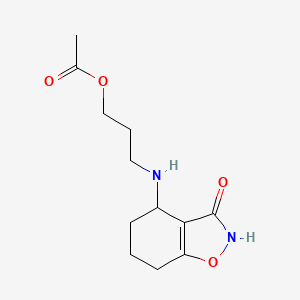

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H18N2O4 |

|---|---|

Molecular Weight |

254.28 g/mol |

IUPAC Name |

3-[(3-oxo-4,5,6,7-tetrahydro-1,2-benzoxazol-4-yl)amino]propyl acetate |

InChI |

InChI=1S/C12H18N2O4/c1-8(15)17-7-3-6-13-9-4-2-5-10-11(9)12(16)14-18-10/h9,13H,2-7H2,1H3,(H,14,16) |

InChI Key |

BQHOBAROVZNICB-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OCCCNC1CCCC2=C1C(=O)NO2 |

Origin of Product |

United States |

Molecular Mechanisms of Action of N Acetyloxyethyl Exo Thpo As a Gaba Transporter Inhibitor

Differential Inhibition of Astroglial versus Neuronal GABA Uptake Systems

N-acetyloxyethyl-exo-THPO has demonstrated notable selectivity in its inhibition of γ-aminobutyric acid (GABA) uptake systems, showing a preference for astroglial over neuronal systems. nih.govnih.govuos.ac.ukcore.ac.ukwestminster.ac.ukresearchgate.netresearchgate.netscribd.comnih.gov Research indicates that this compound exhibits a 10-fold higher selectivity for inhibiting the astroglial GABA uptake system compared to the neuronal GABA uptake system. nih.govresearchgate.netacs.org This preferential inhibition of astroglial GABA transport is a significant characteristic, as the regulation of GABA levels in the synaptic environment is a collaborative effort between neurons and astrocytes. nih.gov Astrocytes play a crucial role in clearing GABA from the synaptic cleft, thereby influencing inhibitory neurotransmission. nih.gov

The selective action of this compound and its analogs, such as N-methyl-exo-THPO, on astroglial GABA uptake suggests a potential for modulating GABAergic activity with a degree of cell-type specificity. nih.govresearchgate.net This differential effect is believed to be a key factor in the pharmacological profile of these compounds. researchgate.net The ability to preferentially target the astroglial system distinguishes these compounds from less selective GABA uptake inhibitors. nih.govresearchgate.net

Selectivity Profiling Across Human and Murine GABA Transporter Subtypes (GAT1, GAT2, GAT3, GAT4)

The inhibitory activity of this compound and its parent compound, exo-THPO, has been evaluated across the four cloned mouse GABA transporter subtypes: GAT1, GAT2, GAT3, and GAT4. researchgate.net These studies reveal a distinct selectivity profile, with a primary action on the GAT1 transporter. researchgate.net

Interaction and Inhibition Kinetics with GAT1

This compound and its N-alkyl analogs are effective inhibitors of GABA transport mediated by GAT1. researchgate.net The potency of these compounds as GAT1 inhibitors has been linked to their lipophilic character, which appears to be a significant determinant for their inhibitory action on GAT1-mediated GABA uptake. nih.gov This highlights the complexity of the pharmacology associated with the GABA transport system. nih.gov While specific IC50 values for this compound at GAT1 are not consistently detailed in the provided context, the research underscores its activity at this transporter subtype. researchgate.net

Mechanistic Characterization of GABA Uptake Inhibition

The mechanism by which this compound and its analogs inhibit GABA uptake involves direct interaction with the GABA transporters. The nature of this interaction, whether competitive or non-competitive, can vary among different analogs of exo-THPO.

Competitive versus Non-Competitive Inhibition Modalities of this compound Analogs

While many GABA uptake inhibitors, such as N-substituted analogs of THPO, nipecotic acid, and guvacine (B1672442), exhibit a competitive mode of inhibition, certain analogs of exo-THPO display non-competitive kinetics. nih.gov Competitive inhibitors typically bind to the same site as the substrate (GABA), directly competing for binding to the transporter. aatbio.comquora.com In contrast, non-competitive inhibitors bind to a different site on the transporter, altering its conformation and reducing its activity without directly blocking substrate binding. aatbio.comquora.com

Specifically, analogs like N-4,4-diphenyl-3-butenyl(DPB)-N-methyl-exo-THPO and 4-phenylbutyl-exo-THPO have been shown to act as non-competitive inhibitors of GABA uptake. nih.gov This finding is significant as these non-competitive inhibitors are structurally quite similar to other competitive GABA uptake inhibitors, underscoring the nuanced structure-activity relationships within this class of compounds. nih.gov The specific inhibition modality of this compound itself is not explicitly stated as competitive or non-competitive in the provided results.

Structural Insights into Ligand-Transporter Interactions

The interaction between a ligand and its transporter protein is governed by the three-dimensional architecture of the binding site. Understanding these structural details at a molecular level is crucial for elucidating the mechanism of inhibition and for the rational design of more potent and selective therapeutic agents. While high-resolution crystal structures of this compound complexed with a GABA transporter (GAT) are not yet available in published literature, significant insights can be drawn from molecular modeling studies, structure-activity relationships of its analogs, and recent structural elucidations of GAT isoforms.

GABA transporters are members of the Solute Carrier 6 (SLC6) family, characterized by a common architecture of 12 transmembrane (TM) domains. researchgate.netfrontiersin.org The substrate and inhibitor binding site is located deep within the protein, approximately halfway across the membrane bilayer, accessible from the extracellular space via an aqueous vestibule. embopress.org Functional and structural studies have identified that key binding interactions involve residues from several transmembrane domains, including TM1, TM3, TM6, and TM8. researchgate.netfrontiersin.org

The defining characteristic of this compound is its notable selectivity for inhibiting astroglial GABA uptake over neuronal GABA uptake. nih.govscribd.comwestminster.ac.uked.ac.ukresearchgate.netwestminster.ac.ukwestminster.ac.ukcore.ac.uk Research indicates that this compound exhibits a 10-fold selectivity for the astroglial GABA transport system compared to the neuronal system. researchgate.netacs.org This preference is significant because the primary transporter on astrocytes is GAT3, whereas GAT1 is the predominant neuronal GABA transporter. frontiersin.orgacs.org This implies that the structural features of the this compound molecule, specifically the N-acetyloxyethyl substituent, are better accommodated by the binding pocket of GAT3 than that of GAT1.

Studies on the parent compound, exo-THPO, and its N-alkylated analogs show that they all inhibit GABA transport mediated by GAT1. researchgate.net The selectivity arises from the specific nature of the N-substituent. For instance, N-methyl-exo-THPO, a close analog, also demonstrates a preference for astroglial uptake, with an 8-fold selectivity. researchgate.net This pattern underscores the importance of the N-substituent in conferring selectivity among GAT subtypes. The N-acetyloxyethyl group likely forms specific interactions—such as hydrogen bonds or van der Waals forces—with residues present in the GAT3 binding pocket that are different or oriented differently in the GAT1 pocket.

Recent cryo-electron microscopy (cryo-EM) structures of GATs have provided unprecedented detail about ligand binding. For example, studies on GAT1 have revealed that residues such as G63 and S295 are critical for coordinating the carboxyl group of inhibitors. frontiersin.org Furthermore, a 2024 study on human GAT3 showed that a selective inhibitor binds within the intracellular permeation pathway, locking the transporter in an inward-open conformation by interacting with TMs 1, 2, 3, 6, 7, and 8. biorxiv.org While this inhibitor is structurally different from this compound, it establishes that the intracellular vestibule is a key target for achieving selective GAT3 inhibition. It is plausible that this compound also engages with this or a similar site, with its N-acetyloxyethyl tail exploring a sub-pocket that confers its GAT3 preference.

The table below summarizes the comparative inhibitory selectivity of this compound and a related analog, providing a quantitative look at their preferential action on glial versus neuronal transport systems.

Interactive Data Table: Inhibitory Selectivity of exo-THPO Analogs

| Compound | Target System | Inhibitory Potency | Selectivity Ratio (Astroglial/Neuronal) |

| This compound | Astroglial GABA Uptake | Potent Inhibitor | ~10-fold |

| Neuronal GABA Uptake | Inhibitor | ||

| N-methyl-exo-THPO | Astroglial GABA Uptake | Potent Inhibitor | ~8-fold |

| Neuronal GABA Uptake | Inhibitor |

In Vitro and Ex Vivo Pharmacological Characterization of N Acetyloxyethyl Exo Thpo S Activity

Established Experimental Models for Assessing GABA Transport Inhibition

Utilization of Rat Brain Synaptosomal Preparations

Rat brain synaptosomal preparations are a classic and valuable ex vivo model for studying the uptake of neurotransmitters. Synaptosomes are resealed nerve terminals isolated from brain tissue, which retain functional transport systems. Several derivatives of exo-THPO, including N-acetyloxyethyl-exo-THPO, have been investigated using this model to assess their inhibitory effects on GABA uptake. guidetoimmunopharmacology.orgwestminster.ac.ukscribd.comcore.ac.ukuos.ac.uk These preparations allow for the initial screening and characterization of potential GABA transporter inhibitors in a setting that closely mimics the presynaptic environment. guidetoimmunopharmacology.org For instance, diaryloxime and diarylvinyl ether derivatives of nipecotic acid and guvacine (B1672442) have shown potent inhibition of [3H]GABA uptake in rat synaptosomes. guidetoimmunopharmacology.orgcore.ac.ukuos.ac.uk

Application of Primary Neuronal and Astroglial Cell Cultures

To dissect the cell-type specific effects of GABA uptake inhibitors, primary cultures of neurons and astrocytes are employed. acs.org These in vitro models are instrumental in determining the selectivity of compounds for neuronal versus glial GABA transporters. guidetoimmunopharmacology.orgwestminster.ac.ukscribd.comcore.ac.ukuos.ac.uknih.govnih.govcore.ac.uk Research has shown that this compound exhibits a notable selectivity for inhibiting the astroglial GABA uptake system over the neuronal system. acs.orgresearchgate.netnih.gov Specifically, it was found to have a 10-fold higher selectivity for the astroglial GABA uptake system. acs.orgresearchgate.netnih.gov This glial-selective inhibition is a significant finding, as it suggests a potential mechanism for achieving therapeutic effects with reduced side effects. researchgate.netnih.gov The selective inhibition of astroglial GABA uptake is a characteristic shared with another derivative, N-methyl-exo-THPO. guidetoimmunopharmacology.orgwestminster.ac.ukscribd.comcore.ac.ukuos.ac.uknih.govnih.govresearchgate.netnih.gov

Employment of Recombinant Cell Lines Expressing Cloned GABA Transporters (e.g., HEK293, COS-7 cells)

The advent of molecular cloning has enabled the expression of specific GABA transporter subtypes (GAT1, GAT2, GAT3, and BGT1) in recombinant cell lines such as Human Embryonic Kidney 293 (HEK293) and COS-7 cells. acs.orgresearchgate.net These cell lines, which are readily transfected, provide a controlled environment to study the interaction of compounds with individual transporter isoforms. acs.orgnih.govnih.gov For example, the inhibitory effects of exo-THPO and its N-alkylated analogs have been investigated in HEK293 cells expressing cloned mouse GABA transporters (GAT1-4). researchgate.net The use of these expression systems is crucial for determining the precise pharmacological profile of a compound at each transporter subtype. researchgate.net COS-7 cells, known for their excellent surface adherence, are particularly suitable for transport assays, including those utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS). acs.org

Advanced Methodologies for GABA Uptake Quantification

Radiometric Assays for GABA Uptake

Radiometric assays have traditionally been the cornerstone for quantifying GABA uptake. acs.org These assays typically involve incubating the experimental preparation (synaptosomes, cell cultures, or recombinant cells) with radiolabeled GABA, most commonly [3H]GABA. acs.org The amount of radioactivity accumulated within the cells or synaptosomes is then measured to determine the rate of GABA transport. The inhibitory potency of compounds like this compound is assessed by their ability to reduce the uptake of [3H]GABA. acs.org While widely used, these assays have inherent disadvantages related to the handling and disposal of radioactive materials. acs.org

Mass Spectrometry-Based Transport Assays (e.g., LC-MS/MS for (2H6)GABA)

To overcome the limitations of radiometric assays, more advanced, non-radioactive methods have been developed. acs.org Among these, liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers a highly sensitive and specific alternative for quantifying GABA transport. acs.org This technique can utilize stable isotope-labeled substrates, such as (2H6)GABA, to differentiate the transported substrate from endogenous GABA present in the cells. acs.org The use of a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode enhances the precision of detection. acs.org This MS-based transport assay has been successfully applied to COS-7 cells expressing the human GAT1 transporter and represents a robust substitute for the traditional [3H]GABA transport assays. acs.org

Comparative Pharmacological Profiling with Benchmark GABA Uptake Inhibitors

The pharmacological activity of this compound as a γ-aminobutyric acid (GABA) uptake inhibitor has been characterized through comparative studies with other established inhibitors. These investigations help to position its efficacy and selectivity within the broader landscape of GABA transporter (GAT) modulators.

Comparison of Inhibitory Efficacy with N-methyl-exo-THPO

This compound and N-methyl-exo-THPO are both N-substituted derivatives of the parent compound, exo-THPO (3-hydroxy-4-amino-4,5,6,7-tetrahydro-1,2-benzisoxazole), and exhibit a shared preference for inhibiting astroglial GABA uptake over neuronal uptake. acs.orgnih.govresearchgate.netresearchgate.netresearchgate.netresearchgate.netscribd.comwestminster.ac.uknih.gov This selectivity for glial transporters is a key characteristic of these analogs. nih.gov

Research indicates that this compound demonstrates a 10-fold selectivity for the inhibition of the astroglial GABA uptake system when compared to the neuronal system. acs.orgresearchgate.net Similarly, N-methyl-exo-THPO is reported to be 8-fold more potent as an inhibitor of astrocytic GABA uptake versus neuronal GABA uptake. nih.govresearchgate.net

In terms of absolute potency, one study identified the binding affinity (IC50) of N-methyl-exo-THPO as 28 μM for blocking astrocytic GABA transport. frontiersin.org Given its 8-fold selectivity, this suggests an approximate IC50 value of 224 μM for neuronal GABA uptake, which is primarily mediated by the GAT1 transporter. nih.govresearchgate.net While direct IC50 values for this compound are not as commonly cited, its slightly higher glial selectivity ratio suggests a comparable, if not slightly more pronounced, preference for astroglial GABA transporters over neuronal ones. acs.orgresearchgate.net

Comparative Selectivity of exo-THPO Derivatives

| Compound | Selectivity Ratio (Astroglial vs. Neuronal Uptake Inhibition) | Astroglial Uptake IC50 | Reference |

|---|---|---|---|

| This compound | 10-fold | Not specified | acs.orgresearchgate.net |

| N-methyl-exo-THPO | 8-fold | 28 µM | nih.govresearchgate.netfrontiersin.org |

Evaluation Against Tiagabine and Other Reference Compounds (e.g., Nipecotic Acid, Guvacine)

When evaluated against benchmark GABA uptake inhibitors, this compound and its analogs show a distinct pharmacological profile. The most striking difference is in potency, particularly when compared to Tiagabine, a clinically used anticonvulsant that acts by inhibiting GABA transport. nih.gov Studies have found Tiagabine to be approximately 1,000-fold more potent than exo-THPO and its N-alkyl derivatives as an inhibitor of GABA uptake in both cultured neural cells and in HEK 293 cells expressing the GAT1 transporter. nih.govresearchgate.net

The reference compounds Nipecotic Acid and Guvacine are classic competitive inhibitors of GABA uptake. acs.orgresearchgate.net While this compound also acts as a competitive inhibitor, its potency is considerably lower than that of Tiagabine. acs.orgnih.gov For instance, the IC50 value for Tiagabine at the human GAT1 transporter is approximately 0.049-0.8 µM, whereas the estimated IC50 for N-methyl-exo-THPO at the same transporter is significantly higher at ~224 µM. nih.govnih.govfrontiersin.org Racemic nipecotic acid has a reported IC50 value of approximately 3.8 µM. acs.org

This significant difference in potency highlights the distinct structure-activity relationships among these classes of inhibitors. The high potency of Tiagabine is attributed to its specific chemical structure, which includes a diarylalkenyl-piperidinecarboxylic acid moiety. frontiersin.org In contrast, the exo-THPO derivatives, while less potent, are notable for their preferential inhibition of glial GABA uptake, a property not as pronounced in Tiagabine or the other reference compounds. nih.govresearchgate.netnih.gov

Comparative Inhibitory Potency against GABA Transporters

| Compound | Target/System | Inhibitory Potency (IC50) | Inhibition Type | Reference |

|---|---|---|---|---|

| This compound | Astroglial vs. Neuronal Uptake | 10x selective for glia | Competitive | acs.orgresearchgate.net |

| N-methyl-exo-THPO | Astrocytic Uptake | 28 µM | Competitive | frontiersin.org |

| Tiagabine | GAT1 | ~0.05 - 0.8 µM | Competitive | nih.govfrontiersin.org |

| Nipecotic Acid (racemic) | GABA Uptake | ~3.8 µM | Competitive | acs.org |

| Guvacine | GABA Uptake | Less potent than Tiagabine | Competitive | researchgate.netfrontiersin.org |

Preclinical Efficacy and Pharmacodynamic Evaluation of N Acetyloxyethyl Exo Thpo

Efficacy Assessment in In Vivo Animal Models of GABAergic System Dysfunction

Dysfunction in the GABAergic system, which plays a crucial role in regulating neuronal excitability, has been implicated in various neurological and psychiatric conditions such as epilepsy, depression, and schizophrenia. researchgate.netfrontiersin.org The development of animal models that mimic these dysfunctions is therefore essential for evaluating the therapeutic potential of new compounds.

The anticonvulsant properties of N-acetyloxyethyl-exo-THPO, a derivative of 3-hydroxy-4-amino-4,5,6,7-tetrahydro-1,2-benzisoxazol (exo-THPO), have been assessed in various experimentally induced seizure models. researchgate.net These models are designed to provoke seizures through chemical or electrical means, allowing for the evaluation of a compound's ability to prevent or reduce seizure activity. njppp.comjapsonline.com

Research has shown that this compound demonstrates a notable selectivity for inhibiting the astroglial GABA uptake system over the neuronal system. researchgate.net Specifically, its selectivity for the astroglial system is reported to be 10-fold higher than for the neuronal GABA uptake system. researchgate.net This level of selectivity is considered significant and may be linked to potent anticonvulsant activity, a characteristic also observed with the similarly glia-selective GABA uptake inhibitor, N-methyl-exo-THPO. researchgate.net The anticonvulsant effects of exo-THPO and its N-substituted analogs have been compared to the established anticonvulsant drug tiagabine, which also functions by inhibiting GABA transport. researchgate.netacs.org

Table 1: Anticonvulsant Activity of exo-THPO and its N-Substituted Analogs

| Compound | Anticonvulsant Activity (ED₅₀, nmol, i.c.v.) | 90% Confidence Interval |

|---|---|---|

| Tiagabine | 22 | 11–36 |

| exo-THPO | 136 | 115–155 |

| N-Methyl-exo-THPO | 59 | 41–94 |

| N-Ethyl-exo-THPO | 155 | 88–255 |

Data sourced from White et al. (2002) as cited in a 2006 publication. researchgate.net

Correlation of Glia-Selective GABA Uptake Inhibition with Behavioral Outcomes

The selective inhibition of GABA uptake in glial cells is hypothesized to offer a therapeutic advantage, particularly in conditions like epilepsy. researchgate.net This is based on the understanding that GABA taken up by glial cells is primarily directed towards a degradative pathway. researchgate.net Therefore, inhibiting this uptake mechanism could enhance the availability of GABA in the synaptic cleft, thereby augmenting inhibitory neurotransmission.

Studies have suggested a correlation between the anticonvulsant efficacy of certain compounds and their selective inhibition of astroglial GABA uptake. researchgate.net The findings with N-methyl-exo-THPO, which is 8-fold more potent as an inhibitor of astrocytic versus neuronal GABA uptake, support this hypothesis. researchgate.net While direct behavioral outcome data for this compound is not detailed in the provided context, its 10-fold selectivity for the astroglial GABA uptake system suggests a strong potential for potent anticonvulsant effects. researchgate.net The regulation of glial GABA levels is considered a promising target for the development of new epilepsy drug candidates. mdpi.com

Strategic Considerations for Developing Glia-Selective GABA Uptake Inhibitors with Systemic Activity

A significant challenge in the development of central nervous system drugs is ensuring they can be administered systemically and still reach their target in the brain. The development of prodrugs is a key strategy to overcome this hurdle. The successful demonstration of systemic bioavailability and anticonvulsant activity with a prodrug of N-methyl-exo-THPO highlights the feasibility of creating glia-selective GABA uptake inhibitors that are effective after systemic administration. researchgate.net

The ongoing effort to develop potent and selective inhibitors for different GABA transporter subtypes is driven by the therapeutic potential they hold. researchgate.net While GAT1 has been the primary focus, emerging evidence suggests that other transporters, such as GAT2, GAT3, and BGT1, also represent important targets for controlling seizure activity and potentially treating other neurological disorders. researchgate.netresearchgate.net The development of compounds with selectivity for astroglial versus neuronal GABA uptake remains a key objective in this field. uos.ac.ukwestminster.ac.ukcore.ac.ukwestminster.ac.ukcore.ac.uk

Advanced Research Trajectories and Theoretical Studies on N Acetyloxyethyl Exo Thpo

Computational Chemistry and Molecular Modeling Applications

Computational methods are pivotal in modern drug discovery, providing insights into the structural and dynamic interactions between a ligand and its target protein. nih.gov For N-acetyloxyethyl-exo-THPO, these techniques are essential for deciphering the basis of its interaction with GABA transporters (GATs), the primary proteins responsible for clearing GABA from the synaptic cleft. nih.govnih.gov

Ligand-Protein Docking and Molecular Dynamics Simulations of this compound with GATs

Ligand-protein docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the binding of a small molecule, such as this compound, to its protein target. nih.govsemanticscholar.org Docking studies predict the preferred orientation of the inhibitor within the GAT binding pocket, while MD simulations provide a view of the dynamic evolution of the complex over time, revealing the stability of interactions and conformational changes in both the ligand and the protein.

While specific, published docking and MD studies for this compound are not extensively detailed in available literature, the methodology is well-established for other GAT inhibitors. semanticscholar.orgresearchgate.net These studies typically utilize homology models of human GAT subtypes, often built using the crystal structure of the bacterial leucine (B10760876) transporter (LeuT) as a template, given the structural conservation within the SLC6 family. researchgate.net

In a typical simulation, this compound would be docked into the binding site of GAT models, particularly GAT1 and GAT3, which are the predominant neuronal and glial transporters, respectively. nih.govresearchgate.net The analysis would focus on key interactions:

The Protonated Amine: Like GABA itself, the nitrogen atom of the exo-THPO core is crucial for recognition and is expected to form salt bridge interactions with acidic residues in the binding site.

The Hydroxyl Group: The 3-hydroxy group of the isoxazole (B147169) ring is a key pharmacophoric feature, likely acting as a hydrogen bond donor or acceptor.

The N-acetyloxyethyl Substituent: The defining feature of this molecule is the lipophilic N-substituent. Docking and MD simulations would aim to elucidate how this group orients itself within the transporter's extracellular vestibule or a secondary binding pocket. Its size, flexibility, and the presence of the ester carbonyl group are critical for determining selectivity. It is hypothesized that differences in the amino acid composition and architecture of the binding pockets between GAT subtypes account for the observed selectivity of various N-substituted exo-THPO analogs. researchgate.netresearchgate.net

MD simulations would further refine the docked poses, assessing the stability of these interactions over nanoseconds. This dynamic view can reveal how the transporter accommodates the acetyloxyethyl group and whether this binding mode is stable, leading to effective inhibition.

Quantitative Structure-Activity Relationship (QSAR) Analysis for this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method that correlates the chemical structure of a series of compounds with their biological activity. nih.govcanada.canih.gov The goal is to develop a mathematical model that can predict the activity of new, unsynthesized analogs, thereby streamlining the drug design process. sbq.org.br

For this compound and its analogs, a QSAR study would involve compiling a dataset of related molecules and their corresponding inhibitory potencies (IC₅₀ values) against different GAT subtypes. researchgate.netpeerj.com This dataset would include the parent compound exo-THPO and various N-substituted derivatives. researchgate.netresearchgate.net Molecular descriptors—numerical values that quantify physicochemical properties like lipophilicity (logP), electronic effects (Hammett constants), and steric parameters (molar refractivity)—would be calculated for each analog.

The model would then attempt to find a statistically significant equation linking these descriptors to the observed activity. For example, a QSAR model might reveal that increasing the lipophilicity of the N-substituent enhances glial GAT inhibition up to a certain point, beyond which steric hindrance becomes detrimental. Such models are crucial for understanding the features that govern both potency and selectivity. nih.gov

| Compound | Neuronal Uptake | Astroglial Uptake | mGAT1 | mGAT2 | mGAT3 | mGAT4 |

|---|---|---|---|---|---|---|

| exo-THPO | 138 | 34 | 136 | >1000 | >1000 | >1000 |

| N-methyl-exo-THPO | 410 | 51 | 463 | >1000 | >1000 | >1000 |

| N-ethyl-exo-THPO | 620 | 110 | 675 | >1000 | >1000 | >1000 |

| This compound | - | - | - | - | - | - |

Data for exo-THPO, N-methyl-exo-THPO, and N-ethyl-exo-THPO are derived from studies on mouse transporters and cultured cells. researchgate.net this compound is noted for its 10-fold selectivity for astroglial over neuronal GABA uptake, though specific IC₅₀ values are not detailed in the same comparative manner in the available literature. researchgate.netacs.org

Rational Design Paradigms for Novel this compound Derivatives

Rational drug design uses the structural and mechanistic information gleaned from computational and experimental studies to create novel molecules with improved properties. nih.gov The development of this compound itself is an example of this, building upon the exo-THPO scaffold. nih.govfrontiersin.org Future design paradigms for new derivatives would leverage insights from the aforementioned computational studies.

Key strategies include:

Structure-Based Design: If docking and MD simulations identify a specific hydrophobic pocket in glial GATs that favorably accommodates the N-substituent, new analogs can be designed to better fit this pocket. This could involve modifying the length of the ethyl linker or replacing the acetyl group with other moieties (e.g., larger alkyl groups, aromatic rings) to enhance van der Waals interactions and increase potency or selectivity.

Bioisosteric Replacement: The ester linkage in this compound may be susceptible to hydrolysis by esterase enzymes in the body. Rational design could involve replacing the ester with a more metabolically stable bioisostere, such as an amide or an ether, to improve the compound's pharmacokinetic profile and duration of action.

Prodrug Strategy: this compound can be considered a prodrug that may be hydrolyzed to N-hydroxyethyl-exo-THPO. Designing other prodrugs with different promoieties could be a strategy to optimize properties like blood-brain barrier penetration. The development of prodrugs for related compounds like N-methyl-exo-THPO has already shown the feasibility of this approach for achieving systemic bioavailability. researchgate.net

Future Perspectives in Understanding the Neurobiological Impact of this compound and its Analogs

The selective inhibition of glial GABA uptake is a promising therapeutic strategy. nih.govresearchgate.net By blocking astroglial GATs, ambient GABA levels around the synapse are expected to rise, which could enhance the activation of extrasynaptic GABAₐ receptors and potentiate tonic inhibition. nih.gov This mechanism is thought to be particularly relevant for controlling neuronal hyperexcitability in conditions like epilepsy. researchgate.netfrontiersin.org

Future research on this compound and its analogs will likely focus on several key areas:

Elucidating the Molecular Basis of Selectivity: Obtaining high-resolution crystal or cryo-EM structures of GAT subtypes in complex with these inhibitors would provide definitive experimental validation for the interactions predicted by computational models. This would be a major leap forward in understanding selectivity at an atomic level.

Advanced In Vivo Studies: While initial studies have shown a correlation between glial GAT inhibition and anticonvulsant activity for related compounds, researchgate.net further preclinical studies are needed to fully characterize the neurobiological and behavioral effects of this compound. This includes assessing its efficacy in various models of neurological and psychiatric disorders.

Development of Next-Generation Analogs: Guided by ongoing computational and experimental findings, the synthesis of new analogs will continue, aiming for compounds with even greater selectivity, improved potency, and optimized drug-like properties for clinical development.

Q & A

Q. What synthetic pathways are used to synthesize N-acetyloxyethyl-exo-THPO, and how can regioselectivity be controlled?

The synthesis involves regioselective chromic acid oxidation of bicyclic tetrahydrobenzenes (e.g., compound 19a/b) to form intermediates like 3-methoxy/ethoxy analogues (20a/b), followed by reductive amination or aluminum amalgam reduction for zwitterionic product formation. Enantiomeric purity (>99.1% ee) is achieved via diastereomeric amide separation using preparative HPLC . Key steps include strict control of reaction conditions (e.g., temperature, solvent polarity) to ensure regioselectivity during oxidation and reductive processes.

Q. How is the stereochemical configuration of exo-THPO derivatives validated experimentally?

X-ray crystallography is the gold standard for determining absolute configurations. For example, the R configuration of (-)-8·HCl and (+)-9·HBr was confirmed via crystallographic analysis of intermediates like oxime 22a (E-configuration) . Complementary methods include chiral HPLC for enantiomer separation and circular dichroism (CD) spectroscopy to correlate optical activity with crystallographic data.

Q. What in vitro assays are used to evaluate GABA uptake inhibition by exo-THPO analogues?

Primary rat brain synaptosomal preparations and mouse cortical neuron/astrocyte cultures are standard models. IC50 values are calculated using radiolabeled GABA uptake assays, with glial vs. neuronal selectivity assessed by comparing inhibition in astrocytes versus synaptosomes . Controls include benchmarking against classical inhibitors like (R)-nipecotic acid.

Advanced Research Questions

Q. How do structural modifications (e.g., N-alkylation) impact the glial vs. neuronal selectivity of exo-THPO derivatives?

Substituting the N-methyl group in compound 9 with ethyl (compound 10) reduces glial selectivity (IC50 shifts from 40 µM to 280 µM in glia), indicating steric and electronic factors critical for binding. Methodological approaches include molecular docking to map interactions with GABA transporters (GATs) and comparative structure-activity relationship (SAR) studies using analogues with varied alkyl chains .

Q. What experimental strategies resolve contradictions in reported IC50 values for GABA uptake inhibitors across studies?

Discrepancies may arise from differences in cell culture conditions (e.g., primary vs. immortalized cells) or assay protocols (e.g., GABA concentration gradients). To standardize results, researchers should:

Q. How can enantioselectivity in GABA uptake inhibition be leveraged to improve therapeutic profiles?

The (R)-enantiomers of exo-THPO (8) and its methyl derivative (9) show 2–3× higher potency than (S)-forms. Advanced strategies include asymmetric synthesis (e.g., Sharpless epoxidation) to enrich active enantiomers and in vivo pharmacokinetic studies to correlate stereochemistry with blood-brain barrier permeability .

Q. What methodologies address the limited bioavailability of exo-THPO derivatives in preclinical models?

Prodrug approaches, such as pivaloyloxymethyl derivatives (compounds 43/44), enhance lipophilicity and CNS penetration. Efficacy is tested in animal models (e.g., isoniazid-induced convulsions in mice) with HPLC-MS monitoring of prodrug conversion to active forms in plasma and brain tissue .

Methodological Considerations

Q. How should researchers design experiments to distinguish between GABA transporter subtypes (GAT-1 vs. GAT-3) targeted by exo-THPO analogues?

- Use transfected cell lines overexpressing specific GAT subtypes (e.g., HEK293 cells with human GAT-1 or GAT-3).

- Apply subtype-selective inhibitors (e.g., NO-711 for GAT-1) in competitive binding assays.

- Combine patch-clamp electrophysiology to measure transporter currents in response to analogue exposure .

Q. What statistical approaches are recommended for analyzing dose-response data in GABA uptake studies?

Q. How can researchers critically evaluate the limitations of exo-THPO’s selectivity in mixed neuronal-glia systems?

- Perform co-culture experiments with fluorescently labeled neurons/glia to track cell-specific uptake via confocal microscopy.

- Use RNAi knockdown of GAT subtypes in astrocytes to isolate their contribution.

- Discuss potential off-target effects (e.g., interaction with glycine transporters) in the context of assay design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.